![molecular formula C42H44Cl6O16 B13853685 13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III](/img/structure/B13853685.png)
13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III is a complex derivative of Baccatin III, which is a precursor in the biosynthesis of paclitaxel (Taxol). Paclitaxel is a well-known chemotherapeutic agent used in the treatment of various cancers, including breast, ovarian, and lung cancers . The compound’s intricate structure and its role in the synthesis of paclitaxel make it a subject of significant scientific interest.
Métodos De Preparación
The preparation of 13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III involves several synthetic steps. The process typically starts with the isolation of Baccatin III from natural sources such as the yew tree (Taxus species). The synthetic route includes the protection of hydroxyl groups, selective acylation, and glycidylation reactions . Industrial production methods often employ a semi-synthetic strategy, where Baccatin III is chemically modified to produce the desired compound .
Análisis De Reacciones Químicas
13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify specific parts of the molecule.
Substitution: Substitution reactions, particularly at the glycidyl and trichloroethoxycarbonyl groups, are common.
Common reagents used in these reactions include strong bases, electrophiles, and specific catalysts. The major products formed from these reactions are often intermediates in the synthesis of paclitaxel .
Aplicaciones Científicas De Investigación
13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of paclitaxel and other taxane derivatives.
Medicine: As a precursor to paclitaxel, it is crucial in the development of chemotherapeutic agents.
Industry: The compound’s synthesis and modification are important for the large-scale production of paclitaxel.
Mecanismo De Acción
The mechanism of action of 13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III is closely related to its role as a precursor to paclitaxel. Paclitaxel stabilizes microtubules by binding to the β-tubulin subunit, preventing their depolymerization and thereby inhibiting cell division . The molecular targets and pathways involved include the microtubule network and the cell cycle machinery .
Comparación Con Compuestos Similares
Similar compounds to 13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III include other Baccatin III derivatives and taxane analogs such as paclitaxel and docetaxel . These compounds share a similar core structure but differ in their side chains and functional groups, which can affect their biological activity and pharmacokinetic properties . The uniqueness of this compound lies in its specific modifications, which make it a valuable intermediate in the synthesis of paclitaxel .
Propiedades
Fórmula molecular |
C42H44Cl6O16 |
|---|---|
Peso molecular |
1017.5 g/mol |
Nombre IUPAC |
[(2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-9,12-bis[(dichloro-λ3-chloranyl)methoxycarbonyloxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C42H44Cl6O16/c1-21-25(59-36(52)31-29(61-31)23-12-8-6-9-13-23)17-42(55)34(63-35(51)24-14-10-7-11-15-24)32-40(5,33(50)30(28(21)39(42,3)4)62-38(54)58-20-48(45)46)26(60-37(53)57-19-47(43)44)16-27-41(32,18-56-27)64-22(2)49/h6-15,25-27,29-32,34,55H,16-20H2,1-5H3/t25-,26-,27+,29?,30+,31?,32-,34-,40+,41-,42?/m0/s1 |
Clave InChI |
CEUOYSKYDXALPU-YNXTVJPASA-N |
SMILES isomérico |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H](C(C2(C)C)(C[C@@H]1OC(=O)C5C(O5)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCCl(Cl)Cl)C)OC(=O)OCCl(Cl)Cl |
SMILES canónico |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(O5)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCCl(Cl)Cl)C)OC(=O)OCCl(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


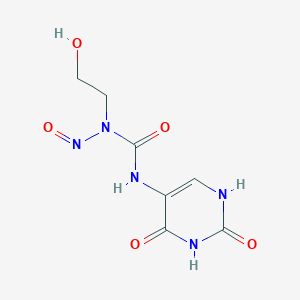
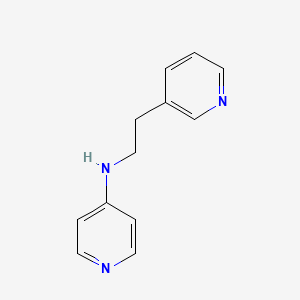
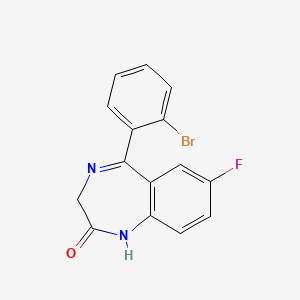
![N-[2-(3-imidazol-1-ylpropylamino)-2-oxoethyl]-1H-indole-3-carboxamide;hydrochloride](/img/structure/B13853652.png)
![2-[N-(D,L-Phenylglycine-d5)]crotonic Acid Ethyl Ester Potassium Salt](/img/structure/B13853665.png)

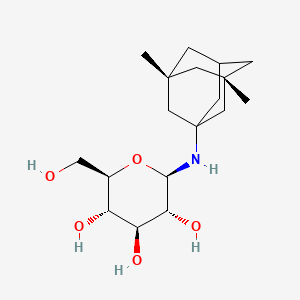
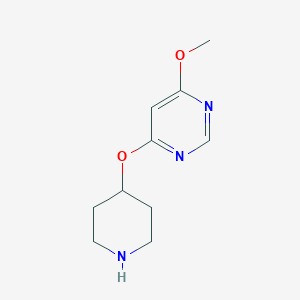

![6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13853680.png)
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B13853681.png)
![7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13853690.png)
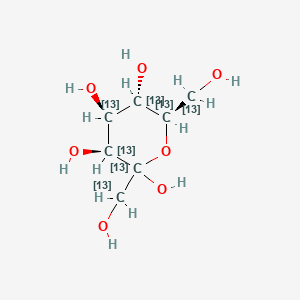
![methyl 3-[[6-oxo-5-(3-oxobutyl)-1H-pyrimidin-4-yl]oxy]benzoate](/img/structure/B13853699.png)
